molecular formula C19H15BrClNO3 B1666950 (2s)-[6-Bromo-4-(4-Chlorophenyl)-2-Methylquinolin-3-Yl](Methoxy)ethanoic Acid CAS No. 957889-73-5

(2s)-[6-Bromo-4-(4-Chlorophenyl)-2-Methylquinolin-3-Yl](Methoxy)ethanoic Acid

Cat. No. B1666950
M. Wt: 420.7 g/mol
InChI Key: BNDPDYQQAJUJPY-SFHVURJKSA-N
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Description

“(2s)-6-Bromo-4-(4-Chlorophenyl)-2-Methylquinolin-3-Ylethanoic Acid” is a chemical compound . It is also known as an allosteric HIV-1 integrase (IN) inhibitor (ALLINI). This compound plays a crucial role in the replication of the Human immunodeficiency virus type 1 (HIV-1) .


Molecular Structure Analysis

The molecular formula of this compound is C19H15BrClNO3 . The molecular weight is 420.7 g/mol . For a detailed molecular structure analysis, advanced techniques like X-ray diffraction or neutron scattering could be used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 420.7 g/mol and a molecular formula of C19H15BrClNO3 . For a more detailed analysis, techniques like Atomic Force Microscopy (AFM) or Raman/Photoluminescence spectroscopy could be used .

Scientific Research Applications

Synthesis and Intermediates

  • The compound has been synthesized as a key intermediate for β-benzamido TACE inhibitors. An improved synthetic route for its synthesis from 2-methylquinoline has been developed, showing convenience, efficiency, and cost-effectiveness (Xing, 2009).

Antibacterial Activity

  • Derivatives involving 2-phenylquinolin-4-yl and 1-p-chlorophenyl-5-methyl-1,2,3-triazol-4-yl have shown antibacterial activities, suggesting potential application in fighting bacterial infections (Hui et al., 2000).

Cytotoxic Activity and Fluorescence Properties

  • Certain 3-hydroxyquinolin-4(1H)-one derivatives, using similar structural bases, have been synthesized for cytotoxic activity against cancer cell lines and studied for fluorescence properties (Kadrić et al., 2014).

Catalysis and Reduction

  • Studies have explored the reduction of nitroarenes and azaaromatic compounds, including quinolines, using formic acid and a ruthenium catalyst. This process might be relevant to the compound’s transformation (Watanabe et al., 1984).

Cannizzaro Reaction Utility

  • The Cannizzaro reaction involving 2-chloro-3-formylquinolines led to the synthesis of 2-methoxy-3-formylquinolines, which could be relevant to the chemical transformations of this compound (Kumar et al., 2012).

Synthesis of Related Compounds

  • The synthesis of related compounds like 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol shows the compound’s potential as a key intermediate in pharmaceutical synthesis (Chenhon, 2015).

Antimicrobial and Antimalarial Activities

  • Novel quinoline derivatives have been synthesized and evaluated for antimicrobial and antimalarial activities, indicating potential therapeutic applications for similar compounds (Parthasaradhi et al., 2015).

properties

IUPAC Name

(2S)-2-[6-bromo-4-(4-chlorophenyl)-2-methylquinolin-3-yl]-2-methoxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrClNO3/c1-10-16(18(25-2)19(23)24)17(11-3-6-13(21)7-4-11)14-9-12(20)5-8-15(14)22-10/h3-9,18H,1-2H3,(H,23,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDPDYQQAJUJPY-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=C(C=C3)Cl)C(C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=C(C=C3)Cl)[C@@H](C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2s)-[6-Bromo-4-(4-Chlorophenyl)-2-Methylquinolin-3-Yl](Methoxy)ethanoic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2s)-[6-Bromo-4-(4-Chlorophenyl)-2-Methylquinolin-3-Yl](Methoxy)ethanoic Acid
Reactant of Route 2
(2s)-[6-Bromo-4-(4-Chlorophenyl)-2-Methylquinolin-3-Yl](Methoxy)ethanoic Acid
Reactant of Route 3
(2s)-[6-Bromo-4-(4-Chlorophenyl)-2-Methylquinolin-3-Yl](Methoxy)ethanoic Acid
Reactant of Route 4
(2s)-[6-Bromo-4-(4-Chlorophenyl)-2-Methylquinolin-3-Yl](Methoxy)ethanoic Acid
Reactant of Route 5
(2s)-[6-Bromo-4-(4-Chlorophenyl)-2-Methylquinolin-3-Yl](Methoxy)ethanoic Acid
Reactant of Route 6
(2s)-[6-Bromo-4-(4-Chlorophenyl)-2-Methylquinolin-3-Yl](Methoxy)ethanoic Acid

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